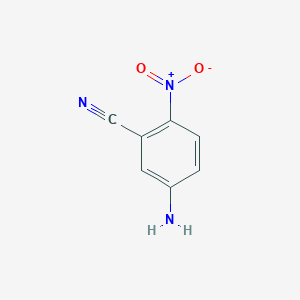

5-Amino-2-nitrobenzonitrile

Description

The exact mass of the compound this compound is 163.038176411 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBUMPQPCQSHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694678 | |

| Record name | 5-Amino-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72115-08-3 | |

| Record name | 5-Amino-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Amino 2 Nitrobenzonitrile and Its Derivatives

Established Synthetic Routes to the Core Structure

Traditional synthetic approaches to 5-amino-2-nitrobenzonitrile rely on fundamental organic reactions, including nucleophilic aromatic substitution, catalytic reduction, and electrophilic nitration. These methods have been widely employed due to their reliability and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr) Approaches Utilizing Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound. This method typically involves the reaction of a halogenated benzonitrile (B105546), activated by the presence of an electron-withdrawing nitro group, with an amine source. The most common precursor is 2-chloro-5-nitrobenzonitrile, where the chlorine atom is susceptible to displacement by a nucleophile.

The reaction is generally carried out by treating 2-chloro-5-nitrobenzonitrile with ammonia or an ammonia equivalent. The electron-withdrawing nitro group at the para position to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the substitution. This industrial method involves reacting 2-chlorobenzonitrile with a nitrating agent, followed by amination to yield this compound.

| Precursor | Reagent | Product | Reference |

| 2-Chloro-5-nitrobenzonitrile | Ammonia | This compound | Generic SNAr |

Challenges in this approach include the potential for side reactions and the need to manage the reactivity of the reagents carefully. Optimization of reaction conditions such as temperature, pressure, and solvent is crucial to maximize the yield and purity of the final product.

Catalytic Reduction of Dinitrobenzonitrile Isomers or Nitro-Substituted Benzonitriles

The selective reduction of one nitro group in a dinitrobenzonitrile isomer presents a viable pathway to this compound. The key challenge in this approach is achieving chemoselectivity, as over-reduction can lead to the formation of diaminobenzonitrile or other undesired byproducts. The starting material for this route would typically be 2,5-dinitrobenzonitrile.

Various catalytic systems have been explored for the selective reduction of nitroarenes. These often involve the use of metal catalysts such as palladium, platinum, or nickel, in combination with a reducing agent like hydrogen gas or transfer hydrogenation reagents like hydrazine or sodium borohydride. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in directing the selectivity of the reduction. For instance, the use of specific catalyst supports or the addition of promoters can enhance the selective reduction of one nitro group over the other. A patented process describes the reduction of dinitrobenzenes to the corresponding nitroanilines using a noble metal hydrogenation catalyst in combination with iron or an iron salt in an acidic medium, which can achieve isomer-specific reductions google.com.

| Starting Material | Catalyst System | Product | Key Feature |

| 2,5-Dinitrobenzonitrile | e.g., Pd/C, H₂ | This compound | Chemoselective reduction of one nitro group |

| 2,4-Dinitrofluorobenzene | Palladium chloride, powdered iron, H₂ | 2-Fluoro-5-nitroaniline | Isomer-specific reduction google.com |

The electronic and steric environment of the nitro groups in the starting material can also influence the outcome of the reduction. In 2,5-dinitrobenzonitrile, the nitro group at the 2-position is ortho to the cyano group, while the one at the 5-position is meta. This difference in the electronic environment can be exploited to achieve selective reduction.

Nitration-Based Preparations of Aminobenzonitrile Scaffolds

Another classical approach involves the direct nitration of an aminobenzonitrile precursor. For instance, the nitration of 2-aminobenzonitrile (o-aminobenzonitrile) can introduce a nitro group onto the aromatic ring. However, this method often suffers from a lack of regioselectivity, leading to the formation of a mixture of isomers, including 3-nitro-, 5-nitro-, and dinitro- derivatives. The directing effects of the amino and cyano groups on the aromatic ring influence the position of the incoming nitro group. The amino group is a strong activating and ortho-, para-directing group, while the cyano group is a deactivating and meta-directing group. The interplay of these directing effects can make it challenging to selectively obtain the desired this compound isomer in high yield.

Advanced Synthetic Techniques and Optimization Protocols

To overcome the limitations of traditional methods, advanced synthetic techniques have been developed. These modern approaches aim to improve reaction efficiency, reduce reaction times, and enhance product yields and purity.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of this compound synthesis, microwave irradiation can significantly enhance the rate of SNAr reactions. The use of microwave heating can lead to a rapid increase in temperature and pressure within a sealed reaction vessel, dramatically reducing reaction times from hours to minutes.

For example, the amination of 2-chloro-5-nitrobenzoic acid, a related substrate, with various amines has been successfully achieved under microwave irradiation without the need for a solvent or catalyst, affording high yields in short reaction times eurekaselect.commdpi.com. This suggests that a similar approach could be effectively applied to the synthesis of this compound from 2-chloro-5-nitrobenzonitrile. The efficiency of microwave heating is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

| Reaction Type | Precursor | Conditions | Advantages |

| SNAr | 2-Chloro-5-nitrobenzonitrile | Microwave irradiation, amine source | Reduced reaction time, improved yields, potentially solvent-free |

| Amination | 4,5-Dichloro-2-nitroaniline | Microwave irradiation, various amines, solvent-free | Short reaction times (5-35 min), good yields (55-93%) eurekaselect.com |

This technique offers a greener and more efficient alternative to conventional heating methods, making it an attractive option for the synthesis of this compound and its derivatives.

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds in aromatic systems wikipedia.orglibretexts.orgacsgcipr.org. This methodology allows for the coupling of aryl halides or triflates with a wide range of amines under relatively mild conditions. While SNAr reactions are effective for activated aryl halides, the Buchwald-Hartwig amination offers a broader substrate scope and can be applied to less reactive aryl halides.

In the synthesis of this compound, a Buchwald-Hartwig approach could involve the coupling of a 2-halo-5-nitrobenzonitrile (e.g., 2-bromo-5-nitrobenzonitrile) with an ammonia surrogate or a protected amine, followed by deprotection. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos). A base is also required to facilitate the catalytic cycle.

| Aryl Halide | Amine Source | Catalyst System | Product |

| 2-Bromo-5-nitrobenzonitrile | Ammonia surrogate | Pd(0) catalyst, phosphine ligand, base | This compound |

| 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂, XPhos, KOt-Bu | Aminated product (two-step synthesis of 2-amino-13α-estrone) beilstein-journals.org |

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. While this method may be more expensive than traditional SNAr approaches due to the cost of the palladium catalyst and ligands, it offers a powerful alternative for substrates that are unreactive under SNAr conditions or when milder reaction conditions are required. The development of more efficient and air-stable palladium precatalysts continues to expand the applicability of this valuable synthetic tool.

Green Chemistry Principles in Synthetic Route Design (e.g., Biocatalytic Transformations, Solvent Selection)

The integration of green chemistry principles into the synthesis of this compound and related compounds is pivotal for developing sustainable and environmentally benign processes. Key areas of focus include the adoption of biocatalytic methods and judicious solvent selection to minimize waste and energy consumption.

Biocatalytic Transformations: Biocatalysis offers a compelling alternative to traditional chemical methods for nitrile synthesis, which often rely on toxic reagents like cyanide. uva.nl Researchers have developed enzymatic, one-pot transformations of alcohols into nitriles under mild, cyanide-free conditions, utilizing enzymes such as galactose oxidase. uva.nl This method uses molecular oxygen and ammonia in an aqueous environment, proceeding at atmospheric pressure with lower energy input compared to conventional chemical processes. uva.nl

Another significant advancement is the use of engineered aldoxime dehydratases (Oxds) for the scalable synthesis of aromatic nitriles. nih.gov This biocatalytic approach circumvents the energy-intensive and environmentally unfriendly conditions of industrial ammoxidation processes. nih.gov Aldoxime dehydratases can operate under exceptionally mild reaction conditions, tolerate high substrate loadings (up to 79 g/L), and often use water as a solvent, thereby reducing the ecological footprint of nitrile manufacturing. nih.gov These enzymes have been successfully applied to a range of benzaldoxime derivatives, demonstrating their potential for producing functionalized benzonitriles. nih.govnih.gov

Solvent Selection and Alternative Methodologies: Solvent choice is a critical factor in the environmental impact of a synthetic route. Traditional syntheses of this compound derivatives often employ polar aprotic solvents like dimethylformamide (DMF). evitachem.com Green chemistry initiatives aim to replace such hazardous solvents.

Solvent-free methodologies represent a significant improvement. evitachem.com For instance, the synthesis of a derivative, 5-amino-2-(piperidin-1-yl)benzonitrile, has been achieved through mechanochemical grinding of 2-fluoro-5-nitrobenzonitrile with piperidine in a planetary ball mill. evitachem.com This technique eliminates the need for DMF and reduces energy input by over 70% compared to thermal methods, achieving high conversion in a short time frame. evitachem.com Additionally, the use of recyclable nanocatalysts in conjunction with mechanochemical reactions for the synthesis of other amino-nitrile compounds highlights a promising eco-friendly strategy.

Table 1: Comparison of Green vs. Traditional Synthesis Approaches for Benzonitrile Derivatives

| Feature | Traditional Method (e.g., using DMF) | Green Chemistry Approach | Source(s) |

|---|---|---|---|

| Reagents | Often involves toxic reagents like cyanide or harsh dehydrating agents. | Biocatalytic (enzymes), uses O2 and ammonia. | uva.nlnih.gov |

| Solvent | Polar aprotic solvents (e.g., DMF). | Aqueous media or solvent-free (mechanochemistry). | uva.nlevitachem.com |

| Conditions | Elevated temperatures (80–100°C), high pressure. | Mild temperatures, atmospheric pressure. | uva.nlnih.govevitachem.com |

| Energy Input | High. | Reduced by >70% in some cases. | evitachem.com |

| Waste | Generates chemical waste requiring treatment. | Less waste due to higher atom economy. | uva.nl |

Industrial-Scale Synthesis Considerations and Continuous Flow Methodologies

Scaling the synthesis of this compound from the laboratory to an industrial level requires addressing challenges related to safety, efficiency, and cost. Traditional large-scale manufacturing of aryl nitriles often involves energy-intensive processes like the catalytic ammoxidation of toluene derivatives. nih.gov An alternative route involves the dehydration of 5-nitroanthranilic acid amide using reagents like phosphorus oxychloride or phosphorus pentoxide. google.com While effective, this method requires careful handling of corrosive reagents and management of byproducts. google.com

Continuous flow methodologies have emerged as a superior alternative to traditional batch processes for synthesizing active pharmaceutical ingredients and intermediates. researchgate.net Flow reactors provide significant advantages, including enhanced heat and mass transfer, which allows for better control over reaction parameters and the safe handling of hazardous reagents and exothermic reactions, such as nitration. beilstein-journals.org

For the synthesis of nitroaniline derivatives, continuous flow nitration has been shown to be highly effective. beilstein-journals.org For example, the dinitration of an N-alkylaniline derivative in a microreactor resulted in 100% conversion and 97% yield, a significant improvement over the 89% yield obtained in batch processing. beilstein-journals.org Similarly, the reduction of aromatic nitro compounds to the corresponding primary amines has been successfully performed in a metal-free continuous-flow system, demonstrating a scalable and efficient method for a key transformation in the synthesis of the target molecule. beilstein-journals.org

The integration of biocatalysis with flow technology further enhances industrial applicability. Researchers are working on applying enzymes like galactose oxidase in flow reactors, which would enable recycling of the biocatalyst and create a continuous, sustainable manufacturing process for nitriles. uva.nlnih.gov

Table 2: Advantages of Continuous Flow Synthesis for Nitroaromatic Compounds

| Parameter | Batch Processing | Continuous Flow Processing | Source(s) |

|---|---|---|---|

| Safety | Poor heat dissipation for exothermic reactions (e.g., nitration). | High surface-area-to-volume ratio allows for excellent thermal control. | beilstein-journals.org |

| Efficiency | Longer reaction times, lower yields in some cases. | Reduced reaction times (minutes vs. hours), often higher yields and purity. | beilstein-journals.orgbeilstein-journals.org |

| Scalability | Scaling up can be complex and introduce new safety risks. | Straightforward scale-up by running the reactor for longer or using parallel systems. | beilstein-journals.org |

| Reagent Handling | Large volumes of hazardous materials are mixed at once. | Small volumes of reagents react at any given time, minimizing risk. | semanticscholar.org |

Directed Derivatization and Functionalization Strategies

The structure of this compound features three reactive sites: the amino group, the nitrile moiety, and the aromatic ring. This allows for diverse derivatization strategies to synthesize a wide range of functionalized molecules.

The amino group in the 5-position can be readily modified through various organic transformations. A common strategy for synthesizing N-substituted derivatives involves starting with a precursor like 2-chloro-5-nitrobenzonitrile. The chlorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of primary or secondary amines to generate a library of N-substituted this compound analogues. evitachem.com For example, reacting 2-chloro-5-nitrobenzonitrile with piperidine in the presence of a base yields 5-amino-2-(piperidin-1-yl)benzonitrile. evitachem.com

Furthermore, the amino group itself can undergo reactions typical of anilines. One such reaction is dimerization, which has been reported for the isomeric 2-Amino-5-nitrobenzonitrile (B98050). acs.org While not directly documented for the 5-amino isomer, similar reactivity could be anticipated. The amino group also serves as a precursor for diazotization reactions, which can then be used to introduce a range of other functional groups onto the aromatic ring.

The nitrile group is a versatile functional handle that can be converted into several other moieties. A documented transformation for the isomeric 2-amino-5-nitrobenzonitrile is its conversion to 2-amino-5-nitrothiobenzamide. google.com This reaction is achieved by treating the benzonitrile with hydrogen sulfide in an alcohol solvent, such as isopropanol or methanol, using a secondary or tertiary amine (e.g., diethylamine) as a catalyst. google.com This process provides a high-yield route to thioamides without the production of wastewater, making it industrially attractive. google.com

The reactivity of the nitrile is influenced by the strong electron-withdrawing nature of the ortho-nitro group, which stabilizes the nitrile functionality. Besides conversion to thioamides, the nitrile group can, under appropriate conditions, be hydrolyzed to a carboxylic acid or an amide, or be reduced to a primary amine, significantly expanding the synthetic possibilities for creating derivatives from the this compound scaffold.

Reaction Mechanisms and Chemical Transformations of 5 Amino 2 Nitrobenzonitrile

Reactivity and Reduction Pathways of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to reduction under various conditions. Its transformation is a key step in many synthetic routes involving 5-Amino-2-nitrobenzonitrile.

The reduction of aromatic nitro compounds is a well-established transformation that can proceed through several intermediates to yield amines. Common methods include catalytic hydrogenation and chemical reduction using metals or metal hydrides.

Catalytic Hydrogenation: This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, with hydrogen gas or a hydrogen donor like ammonium formate. The generally accepted mechanism for the catalytic hydrogenation of a nitro group to an amine involves a series of steps on the catalyst surface. Initially, both the nitro compound and hydrogen are adsorbed onto the catalyst. The reaction proceeds through intermediate species like nitroso and hydroxylamine compounds, which are sequentially reduced until the final amine is formed. For substrates like this compound, the choice of catalyst and reaction conditions is crucial to avoid the simultaneous reduction of the nitrile group. Mechanochemical catalytic transfer hydrogenation using ammonium formate and Pd/C has been shown to be an efficient method for reducing various nitroarenes. mdpi.com

Chemical Reduction: A variety of chemical reducing agents can be employed to convert the nitro group to an amine. jsynthchem.com Systems like sodium borohydride in the presence of a nickel catalyst, such as Ni(PPh3)4, have been used for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.com Other classical methods include the use of metals like zinc, tin, or iron in an acidic medium. These metals act as electron donors in the presence of a proton source to reduce the nitro group. mdpi.com The reaction likely proceeds through a series of single-electron transfers and protonation steps.

Table 1: Common Conditions for Nitro Group Reduction

| Reducing System | Catalyst/Co-reagent | Solvent | Typical Temperature | Product |

|---|---|---|---|---|

| H₂ | Pd/C | Ethanol/Methanol | Room Temperature | Amine |

| HCOONH₄ | Pd/C | Methanol | Reflux | Amine |

| NaBH₄ | Ni(PPh3)4 | Ethanol | Room Temperature | Amine |

This table presents generalized conditions for the reduction of aromatic nitro groups, which are applicable to this compound.

Selective reduction of the nitro group is paramount, especially when other reducible functional groups like the nitrile are present. The ultimate product of nitro group reduction is the corresponding amine, 2,5-diaminobenzonitrile. This transformation significantly alters the electronic properties of the molecule, converting the strongly deactivating nitro group into a strongly activating amino group.

Partial reduction of the nitro group can lead to the formation of N-phenylhydroxylamine derivatives. mdpi.com Achieving this selectivity is challenging because the hydroxylamine intermediate is readily reduced further to the amine. However, by carefully controlling reaction conditions, such as using specific catalysts, milder reducing agents (e.g., zinc powder in a neutral aqueous solution), or electrochemical methods, the reaction can be stopped at the hydroxylamine stage. mdpi.com For this compound, this would yield 5-amino-2-(hydroxylamino)benzonitrile. The synthesis of hydroxylamines can also be approached through the oxidation of primary amines or the reduction of nitroso compounds or oximes. mdpi.com

Reactivity and Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis and nucleophilic additions.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and can be performed under acidic or basic conditions. chemistrysteps.comchemistrysteps.comlumenlearning.com The reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder reaction conditions. chemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated. lumenlearning.comlibretexts.org This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. youtube.comlibretexts.org The resulting intermediate undergoes proton transfer and tautomerization to form an amide (5-amino-2-nitrobenzamide). chemistrysteps.comlibretexts.org Under forcing conditions (e.g., elevated temperatures), the amide is further hydrolyzed to the corresponding carboxylic acid (5-amino-2-nitrobenzoic acid) and an ammonium ion. chemistrysteps.comyoutube.comlibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide ion acts as a nucleophile and directly attacks the electrophilic nitrile carbon. chemistrysteps.comlibretexts.org This addition forms an imine anion intermediate. openstax.org Protonation by water yields an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Similar to the acid-catalyzed process, the amide can be further hydrolyzed under more vigorous conditions to a carboxylate salt. A final acidification step is required to produce the carboxylic acid. chemistrysteps.comyoutube.com

Enzymatic hydrolysis using nitrile hydratase offers a milder alternative for converting nitriles to amides, often with high selectivity and under neutral conditions. thieme-connect.de

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. chemistrysteps.comopenstax.org

Reduction to Amines: A common transformation is the reduction of the nitrile to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. chemistrysteps.comlibretexts.orgopenstax.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. openstax.org Aqueous workup then yields the primary amine, (5-amino-2-nitrophenyl)methanamine.

Addition of Organometallic Reagents: Grignard reagents (RMgX) can add to the nitrile group to form ketones after hydrolysis of the intermediate imine anion. openstax.org This provides a route to synthesize various ketone derivatives from this compound.

While specific examples of thiolation and amination directly at the nitrile carbon of this compound are not prevalent in general literature, these transformations are mechanistically plausible. Thiolation could be achieved by reacting the nitrile with a sulfur nucleophile like H₂S to form a thioamide. Amination could potentially lead to the formation of amidines by reacting the nitrile with an amine derivative.

Aromatic Ring Functionalization and Electrophilic Substitution

The benzene (B151609) ring of this compound is substituted with a strongly activating amino group and a strongly deactivating nitro group. These groups direct the position of any subsequent electrophilic aromatic substitution. scispace.commsu.edu

The amino group is an ortho, para-director, meaning it activates the positions ortho and para to it for electrophilic attack. In this compound, the positions ortho to the amino group are C4 and C6, and the para position is C2, which is already substituted. The nitro group is a meta-director, deactivating the ring but directing incoming electrophiles to the positions meta to it (C4 and C6).

Both the activating amino group and the deactivating nitro group direct incoming electrophiles to the C4 and C6 positions. Therefore, electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, are expected to occur at these positions. The powerful activating effect of the amino group generally dominates, making the ring more reactive than benzene itself, despite the presence of the deactivating nitro group. However, the strong deactivating effect of the nitro group will moderate this reactivity. Steric hindrance may favor substitution at the C4 position over the C6 position, which is situated between the two existing substituents.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Type | Directing Effect | Target Positions |

|---|---|---|---|---|

| -NH₂ | C5 | Activating | Ortho, Para | C4, C6, (C2) |

Regioselectivity and Electronic Effects in Electrophilic Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative electronic effects of the amino (-NH₂), nitro (-NO₂), and cyano (-CN) groups.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. libretexts.orgscispace.com It donates electron density to the aromatic ring through a strong resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). libretexts.org This increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. scispace.com In this molecule, the positions ortho to the amino group are C4 and C6, and the position para is C1 (bearing the cyano group).

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. scispace.comchemistrytalk.org It withdraws electron density from the ring through both a strong resonance effect (-R) and a strong inductive effect (-I). libretexts.orgscispace.com This significantly reduces the ring's reactivity towards electrophiles and directs incoming electrophiles to the meta position.

Cyano Group (-CN): The cyano group is also a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. libretexts.org

| Group | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -NH₂ | C5 | +R > -I | Activating | ortho, para |

| -NO₂ | C2 | -R, -I | Deactivating | meta |

| -CN | C1 | -R, -I | Deactivating | meta |

Intramolecular Cyclization Pathways and Rearrangements (e.g., Indazole Formation)

The presence of ortho-disposed amino and nitro functionalities (after potential transformations) on the benzonitrile (B105546) scaffold allows for intramolecular cyclization reactions, notably in the formation of indazoles. A common strategy involves the reduction of the nitro group. For instance, 2-nitrobenzonitriles can be converted into substituted benzamidines, which then undergo organophosphorus-mediated reductive cyclization to form 3-amino-2H-indazoles. nih.gov This process involves the formation of a new N-N bond. nih.gov

Another relevant pathway is the Cadogan reaction, a classical reductive cyclization method for synthesizing 2H-indazoles from nitroaromatic compounds, typically at high temperatures with reagents like trialkyl phosphites. nih.gov While exhaustive deoxygenation to a nitrene is the widely accepted mechanism, non-nitrene pathways have also been theorized. nih.gov A proposed mechanism for N-N bond-forming oxidative cyclization involves the oxidation of an aniline nitrogen to a nitroso compound, followed by a nucleophilic addition and cyclization cascade. organic-chemistry.org

Dimerization and Oligomerization Mechanisms

The scientific literature provides specific examples of the dimerization of 2-Amino-5-nitrobenzonitrile (B98050), though detailed mechanisms are often proprietary or part of broader studies. acs.org Such reactions typically involve the nucleophilic amino group of one molecule attacking the electrophilic cyano group of another, potentially leading to the formation of larger, more complex structures under specific catalytic or thermal conditions.

Heterocyclic Annulation and Ring-Forming Reactions Involving the Benzonitrile Scaffold

This compound is a valuable precursor for building more complex heterocyclic systems through annulation, where a new ring is fused onto the existing benzonitrile framework.

Synthesis of Quinoline and Substituted Quinoline Ring Systems

The 2-aminobenzonitrile core is a key starting point for constructing quinoline rings. A transition-metal-free method involves the reaction of 2-aminobenzonitriles with ynones in the presence of a base like potassium tert-butoxide (KOtBu). cardiff.ac.uk The proposed mechanism proceeds through a sequential aza-Michael addition of the amino group to the ynone, followed by an intramolecular C-cyclization and subsequent aromatization to yield polysubstituted 4-aminoquinolines. cardiff.ac.uk

The classic Friedländer synthesis, which condenses a 2-amino aryl aldehyde or ketone with a compound containing an active methylene group, is another major route to quinolines. nih.govresearchgate.netmdpi.com By reducing the nitro group of this compound to an amine and subsequently converting the cyano group to a ketone, the resulting molecule could serve as a substrate for a Friedländer-type reaction.

Formation of Quinazoline (B50416) and Thiazoloquinazoline Architectures

The 2-aminobenzonitrile structure is readily converted into quinazoline derivatives. For example, reacting 2-aminobenzonitriles with N-benzyl cyanamides in the presence of acid leads to the formation of 2-aminoquinazolines through a [4+2] annulation reaction. mdpi.com Another approach involves the reaction of 2-amino-4-nitrobenzonitrile with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an intermediate that can be cyclized with other reagents to produce 6-nitro-4-substituted quinazolines. nih.gov

Furthermore, this compound is a documented starting material for the synthesis of the thiazolo[5,4-f]quinazoline ring system. A multi-step synthesis transforms it into a key polyfunctionalized benzothiazole intermediate, which then undergoes cyclization via a thermal Dimroth rearrangement with an appropriate aniline in acetic acid to furnish the target thiazoloquinazoline architecture. nih.gov

| Starting Material | Reagents | Product | Reference |

| 2-Aminobenzonitrile | Ynone, KOtBu | 4-Aminoquinoline | cardiff.ac.uk |

| 2-Aminobenzonitrile | N-Benzyl Cyanamide, HCl | 2-Aminoquinazoline | mdpi.com |

| 2-Amino-5-nitrobenzonitrile | Multi-step synthesis, then aniline, AcOH | Thiazolo[5,4-f]quinazoline | nih.gov |

Benzothiazole Formation and Related Heterocycles

The synthesis of benzothiazoles often begins with 2-aminothiophenol. mdpi.comresearchgate.netderpharmachemica.com However, this compound can be strategically transformed into a benzothiazole scaffold. A documented route involves a six-step synthesis to convert 2-amino-5-nitrobenzonitrile into a 6-aminobenzo[d]thiazole-2,7-dicarbonitrile intermediate. nih.gov This process includes N-protection, reduction of the nitro group, selective bromination, reaction with an Appel salt to form an imino-1,2,3-dithiazole, and finally, a copper-mediated cyclization to form the benzothiazole ring. nih.gov

Computational and Theoretical Investigations of 5 Amino 2 Nitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a means to solve the Schrödinger equation (or its approximations) for a given molecule. These methods yield detailed information about electronic structure, energy, and molecular properties.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of many-body systems. wikipedia.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction. wikipedia.org

For 5-Amino-2-nitrobenzonitrile, DFT calculations would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. A popular and effective functional for this type of aromatic molecule is the hybrid functional B3LYP, often paired with a basis set like 6-311++G(d,p) to accurately describe the electron distribution. nih.govwikipedia.orgq-chem.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. fiveable.mewikipedia.orgucsb.edutaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as the primary electron donor in reactions. Its energy level (EHOMO) is related to the molecule's ionization potential and nucleophilicity. ucsb.edulibretexts.org

LUMO: The innermost empty orbital, which acts as the primary electron acceptor. Its energy level (ELUMO) is related to the electron affinity and electrophilicity of the molecule. ucsb.edulibretexts.org

For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich amino group and the aromatic ring, while the LUMO would be expected to be localized on the electron-withdrawing nitro and nitrile groups.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter. A smaller gap generally indicates higher chemical reactivity, lower kinetic stability, and easier electronic excitation. wuxiapptec.comrsc.orgwikipedia.orgresearchgate.net This energy gap is fundamental to predicting the molecule's electronic transitions.

Electronic transitions, which are responsible for UV-Visible absorption, can be modeled using Time-Dependent DFT (TD-DFT). cam.ac.ukohio-state.eduarxiv.orgrsc.org This method calculates the energies of excited states, allowing for the prediction of the absorption spectrum (λmax) and the nature of the transitions (e.g., π→π* or n→π*). For a molecule like this compound, TD-DFT would likely predict intramolecular charge transfer (ICT) transitions, where electron density moves from the amino group (donor) to the nitro/nitrile groups (acceptors) upon photoexcitation.

| Parameter | Symbol | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.5 eV | Reactivity and spectroscopic properties |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies are used to assign the peaks observed in experimental Infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of characteristic stretching and bending modes, such as the N-H stretches of the amino group, the asymmetric and symmetric stretches of the NO2 group, the C≡N stretch of the nitrile group, and various aromatic C-H and C-C vibrations. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shielding tensors. nih.govacs.orguow.edu.auacs.orgresearchgate.net From these tensors, isotropic chemical shieldings (σ) are obtained. The chemical shift (δ) is then predicted by referencing the calculated shielding of the target nucleus to the calculated shielding of a standard reference compound, such as tetramethylsilane (TMS). This allows for the theoretical prediction of 1H and 13C NMR spectra, aiding in the assignment of experimental peaks to specific atoms within the this compound structure.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(C≡N) | 2235 | 2225 | Nitrile stretch |

| νas(NO2) | 1530 | 1520 | Nitro asymmetric stretch |

| νs(NO2) | 1350 | 1340 | Nitro symmetric stretch |

| β(NH2) | 1625 | 1615 | Amino scissoring |

Thermodynamic Property Calculations and Reaction Energetics

DFT calculations, combined with statistical mechanics, can be used to predict various thermodynamic properties of this compound. researchgate.netarxiv.orgacs.org By calculating the vibrational frequencies, rotational constants, and electronic energy, key thermodynamic functions can be determined at different temperatures. These include:

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

Heat Capacity (Cv)

These calculations provide insight into the thermal stability of the molecule. Furthermore, by calculating the energies of reactants, transition states, and products, DFT can be used to investigate reaction energetics. This allows for the determination of activation energies and reaction enthalpies for processes involving this compound, providing a theoretical understanding of its reactivity in various chemical transformations.

Molecular Modeling and Simulation

While quantum chemical calculations typically focus on single molecules in the gas phase, molecular modeling and simulation techniques can be used to study the behavior of molecules in a condensed phase, such as in a solvent.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) is a simulation technique that computes the time-dependent behavior of a molecular system. bioinformaticsreview.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, generating a trajectory that reveals the system's dynamic properties. bioinformaticsreview.comaip.orgnih.gov

To study this compound in a solvent, an MD simulation would be set up by placing one or more molecules of the compound in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). The interactions between all atoms are described by a force field.

Such simulations would provide valuable insights into:

Solvent Effects: How the surrounding solvent molecules arrange themselves around the solute (solvation shell) and how they influence the solute's properties through interactions like hydrogen bonding. For this compound, MD could model how water molecules interact with the polar amino and nitro groups.

Conformational Dynamics: Although the benzene (B151609) ring is rigid, the amino and nitro groups can rotate. MD simulations can explore the preferred orientations (conformations) of these groups in solution and the dynamics of their rotation, providing a more realistic picture of the molecule's structure in a liquid environment compared to a static gas-phase calculation. nih.gov

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein.

While specific docking studies for this compound are not extensively detailed in published literature, the analysis of its functional groups allows for a theoretical prediction of its binding modes. The molecule possesses key features that are crucial for ligand-target interactions:

Hydrogen Bond Donors: The primary amine (-NH₂) group can act as a hydrogen bond donor.

Hydrogen Bond Acceptors: The oxygen atoms of the nitro (-NO₂) group and the nitrogen atom of the nitrile (-C≡N) group are potent hydrogen bond acceptors.

Aromatic System: The benzene ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket.

In a hypothetical protein active site, this compound could orient itself to maximize these interactions. For instance, the amino group could form hydrogen bonds with acidic residues like Aspartate or Glutamate, while the nitro and nitrile groups could interact with donor residues such as Serine, Threonine, or Lysine. Docking studies on structurally related nitroaromatic compounds have demonstrated the importance of the nitro group in forming stabilizing interactions within enzyme active sites, such as inducible nitric oxide synthase (iNOS). researchgate.net The specific geometry and electronic properties of this compound, governed by the interplay of its electron-donating amino group and electron-withdrawing nitro and nitrile groups, would ultimately determine its binding affinity and selectivity for a given target.

Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions in the Solid State

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that govern the packing of molecules in a crystal lattice. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on a d_norm map indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions, such as strong hydrogen bonds.

Although a specific Hirshfeld analysis for this compound is not available, extensive studies on related nitroaniline derivatives provide a clear blueprint of the expected interactions. acs.orgresearchgate.netnih.gov For these types of molecules, the crystal packing is typically dominated by a combination of hydrogen bonds and other weak contacts.

The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. Based on analyses of similar structures, the principal interactions for this compound would likely be:

O···H/H···O Contacts: These represent hydrogen bonds between the nitro-group oxygens and the amino-group hydrogens of neighboring molecules. Studies on nitroanilines show these contacts are often the most significant, contributing substantially to the total Hirshfeld surface. nih.govnih.goviucr.org

C···H/H···C Contacts: These arise from the interactions involving the aromatic ring and contribute to the stability of the crystal structure. nih.gov

N···H/H···N Contacts: These would involve both the amino and nitrile groups, further stabilizing the crystal lattice through hydrogen bonding.

The table below, compiled from data on related nitroaniline compounds, illustrates the typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface.

| Intermolecular Contact | Typical Percentage Contribution (%) | Reference Compound(s) |

|---|---|---|

| O···H / H···O | 39 - 55% | Nitroaniline Derivatives nih.govnih.goviucr.org |

| H···H | 15 - 22% | Nitroaniline Derivatives nih.govnih.goviucr.org |

| C···H / H···C | 5 - 16% | Nitroaniline Derivatives nih.goviucr.org |

| C···N / N···C | ~ 6% | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline iucr.org |

These interactions collectively create a complex 3D network that defines the solid-state structure and properties of the compound.

Computational Studies of Hydrogen Bonding Interactions and Their Energetics

This compound is a "push-pull" system, where the electron-donating amino group (-NH₂) pushes electron density into the aromatic ring, and the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups pull density out. This electronic arrangement significantly influences its hydrogen bonding capabilities.

Computational studies, often employing Density Functional Theory (DFT), are used to analyze these interactions and calculate their energies. The molecule presents multiple sites for hydrogen bonding:

Amino Group (-NH₂): Acts as a hydrogen bond donor.

Nitrile Group (-C≡N): The nitrogen lone pair acts as a hydrogen bond acceptor. In push-pull systems, the electron density pushed from the amino group enhances the hydrogen-bond basicity of the nitrile nitrogen. researchgate.net

Nitro Group (-NO₂): The oxygen lone pairs are strong hydrogen bond acceptors. In many nitroaniline crystals, intermolecular N-H···O hydrogen bonds are a dominant feature of the packing. acs.org

The strength of these hydrogen bonds can be estimated computationally. The energy of hydrogen bonds varies depending on the donor, acceptor, and their chemical environment. DFT calculations on aniline complexes have been used to correlate bond energies with geometric parameters. aip.org The energies for different types of hydrogen bonds relevant to this compound fall within established ranges.

| Hydrogen Bond Type | Typical Interaction Energy (kcal/mol) | Description |

|---|---|---|

| N-H···N | 2 - 21 | Interaction between the amino group (donor) and a nitrile or other nitrogen acceptor. aip.org |

| N-H···O | 3 - 11 | Interaction between the amino group (donor) and the nitro group (acceptor). researchgate.net |

| O-H···N | -10 to -13 | Interaction between a hydroxyl donor (e.g., solvent, protein residue) and the nitrile nitrogen. conicet.gov.ar |

These energetic calculations are crucial for understanding the stability of the compound's crystal structure and its potential interactions with other molecules, such as solvents or biological receptors.

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound can be predicted using computational methods that analyze its electronic structure. Frontier Molecular Orbital (FMO) theory is a key tool in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): Represents the region from which the molecule is most likely to donate electrons. It is associated with nucleophilic character. For nitroaniline-type systems, the HOMO is typically distributed over the electron-rich amino group and the aromatic ring. chemrxiv.org This indicates that these sites are most susceptible to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the region to which the molecule is most likely to accept electrons, indicating electrophilic character. In this compound, the strong electron-withdrawing nature of the nitro and nitrile groups means the LUMO is likely localized over these groups and the adjacent carbon atoms of the ring. chemrxiv.org This suggests these sites are prone to nucleophilic attack.

The HOMO-LUMO energy gap is another critical parameter derived from these calculations. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.

Theoretical studies can also elucidate potential reaction mechanisms. For instance, DFT calculations can map the potential energy surface for reactions like cycloadditions, substitutions, or dimerizations. researchgate.netacs.org For this compound, computational analysis could predict the regioselectivity of electrophilic aromatic substitution, where the activating, ortho-para directing amino group is in competition with the deactivating, meta-directing nitro group. Such studies provide invaluable atomic-level detail on transition states and reaction pathways that are difficult to probe experimentally.

Future Perspectives and Interdisciplinary Research Avenues

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis and materials science. For a molecule like 5-Amino-2-nitrobenzonitrile, these computational tools can address several key areas. ML algorithms, trained on vast datasets of chemical reactions, can predict the most efficient synthetic routes, identify optimal reaction conditions, and even forecast potential byproducts, thereby minimizing empirical trial-and-error. rjptonline.orgeurekalert.orgeurekalert.orgchemcopilot.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) offers a powerful platform for rapidly evaluating the biological or material properties of a large number of compounds. creative-bioarray.com In the context of this compound, HTS can be utilized to screen libraries of its derivatives against various biological targets, such as enzymes or receptors, to identify potential therapeutic agents. creative-bioarray.comnih.gov This automated process allows for the testing of thousands of compounds in a short period, dramatically accelerating the initial stages of drug discovery.

Coupled with combinatorial chemistry, which enables the rapid synthesis of large libraries of related compounds, HTS can systematically explore the chemical space around the this compound core. By systematically varying the substituents on the aromatic ring, a diverse collection of derivatives can be generated and screened to identify structure-activity relationships (SAR). This data is invaluable for optimizing the properties of lead compounds.

| Screening Stage | Description | Potential Application for this compound |

| Primary Screening | Initial, rapid testing of a large library of compounds to identify "hits". | Screening a library of this compound derivatives for inhibitory activity against a specific kinase. |

| Secondary Screening | Further testing of "hits" to confirm activity and determine potency. | Determining the IC50 values of the active derivatives from the primary screen. |

| Hit-to-Lead Optimization | Chemical modification of promising "hits" to improve their properties. | Synthesizing and screening new analogues of the most potent hits to enhance efficacy and reduce off-target effects. |

Exploration of Novel Reactivity Patterns and Unconventional Transformation Pathways

The unique arrangement of the amino, nitro, and nitrile functional groups on the benzene (B151609) ring of this compound suggests the potential for novel and unconventional chemical transformations. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating amino group, creates a distinct electronic landscape that could be exploited for new synthetic methodologies. nih.govresearchgate.netresearchgate.net

Future research could focus on exploring the reactivity of this compound in reactions that are not typical for its individual functional groups. This might include novel cyclization reactions to form heterocyclic systems, or the use of the compound as a building block in the synthesis of complex organic materials. The development of new catalytic systems could also unlock previously inaccessible reaction pathways, leading to the efficient synthesis of valuable derivatives. Understanding the interplay between the functional groups will be key to harnessing the full synthetic potential of this compound.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To fully understand and optimize the synthesis and transformations of this compound, real-time monitoring of reactions is crucial. Advanced in-situ spectroscopic techniques, such as Raman and infrared (IR) spectroscopy, can provide detailed information about the reaction kinetics, the formation of intermediates, and the influence of reaction parameters. spectroscopyonline.comnih.govpsi.chcityu.edu.hk

By inserting probes directly into the reaction vessel, chemists can track the concentration of reactants, products, and any transient species as the reaction progresses. This data allows for a deeper understanding of the reaction mechanism and can be used to optimize conditions for improved yield and purity. For example, in-situ monitoring could be used to study the selective reduction of the nitro group or the hydrolysis of the nitrile group in this compound, providing insights that are not obtainable through traditional offline analysis. nih.gov

Multiscale Computational Modeling for Predicting Complex Chemical and Biological Phenomena

Multiscale computational modeling provides a powerful approach to understanding the behavior of molecules from the quantum level to the macroscopic scale. For this compound, these methods can be used to predict a wide range of properties and behaviors. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. utexas.edumdpi.comnih.gov

At a larger scale, molecular dynamics simulations can be used to study the interactions of this compound and its derivatives with biological macromolecules, such as proteins or DNA. acs.org This can provide insights into the potential mechanism of action for drug candidates and guide the design of more potent and selective molecules. Furthermore, computational models can be used to predict the material properties of polymers or other materials derived from this compound, aiding in the development of new functional materials.

| Modeling Technique | Level of Theory | Application to this compound |

| Quantum Mechanics (e.g., DFT) | Electronic | Predicting reactivity, reaction mechanisms, and spectroscopic properties. |

| Molecular Dynamics | Atomic | Simulating the interaction with biological targets and predicting binding affinities. |

| Coarse-Grained Modeling | Supramolecular | Investigating the self-assembly and bulk properties of derived materials. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-nitrobenzonitrile, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 2-nitrobenzonitrile as the precursor. Introduce the amino group via catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with Sn/HCl, ensuring controlled pH to avoid over-reduction of the nitrile group.

- Step 2 : Monitor reaction progress using TLC or HPLC. Optimize temperature (typically 50–80°C) and solvent polarity (e.g., ethanol/water mixtures) to maximize yield .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store samples in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via UV spectroscopy. Use light-resistant containers for long-term storage .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodology :

- Quantitative Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against certified reference standards .

- Structural Confirmation : Combine FT-IR (to identify –CN and –NH₂ stretches) with X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound derivatives?

- Methodology :

- SAR Study : Synthesize analogs (e.g., 5-Amino-2-nitrobenzotrifluoride) and test receptor binding affinity (e.g., serotonin/dopamine receptors via radioligand assays). Use computational docking (AutoDock Vina) to predict binding modes .

- Data Interpretation : Compare IC₅₀ values and ligand efficiency metrics. For example, electron-withdrawing groups (e.g., –CF₃) may enhance receptor selectivity .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 to model transition states and calculate activation energies for reactions at the nitrile or nitro group. Solvent effects can be simulated with PCM models .

- Kinetic Analysis : Perform stopped-flow experiments to validate computational predictions. Monitor intermediates via time-resolved UV-Vis spectroscopy .

Q. How can researchers resolve contradictions in reported biological data for this compound analogs?

- Methodology :

- Meta-Analysis : Compile data from PubChem and EPA DSSTox. Use statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability .

- Experimental Replication : Standardize assay conditions (e.g., cell line selection, incubation time) across labs. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What role does this compound play in synthesizing multi-target kinase inhibitors?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.